molecular formula C12H12FN7 B2651749 N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286725-44-7

N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Cat. No.: B2651749
CAS No.: 1286725-44-7
M. Wt: 273.275
InChI Key: STSLWALGRHISJH-UHFFFAOYSA-N
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Description

N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl isocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate and formic acid to yield the desired triazolopyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves the inhibition of specific enzymes and signaling pathways. It targets enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound interacts with molecular targets such as kinases and transcription factors, disrupting their normal function and thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N5-ethyl-N7-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
  • N5-ethyl-N7-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
  • N5-ethyl-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Uniqueness

N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is unique due to the presence of the fluorophenyl group, which enhances its biological activity and specificity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a more potent and selective inhibitor compared to its analogs .

Properties

IUPAC Name

5-N-ethyl-7-N-(4-fluorophenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN7/c1-2-14-12-16-10(9-11(17-12)19-20-18-9)15-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H3,14,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSLWALGRHISJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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